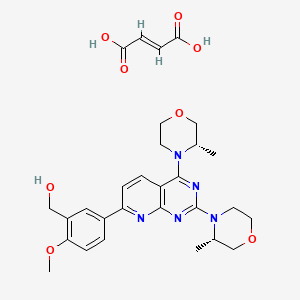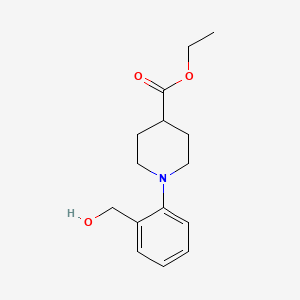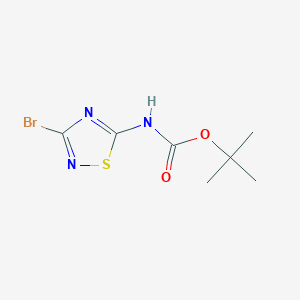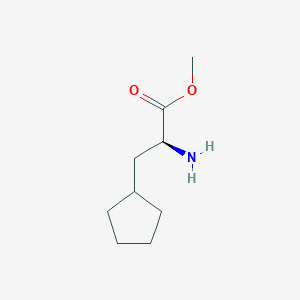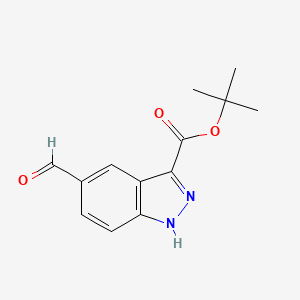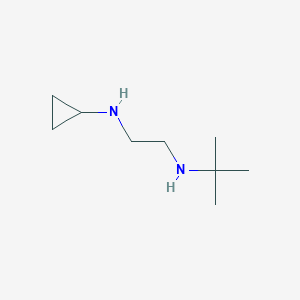
N-tert-Butyl-N'-cyclopropyl ethylenediamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Coupling Reactions and Additives : 4-tert-Butylpyridine, a related compound, has shown beneficial effects when used as an additive in Ni(II)/Cr(II)-mediated coupling reactions. It promotes homogeneity, enhances reproducibility, and inhibits homo-coupling of vinyl iodides or triflates. Improved procedures using chelators for chromium ions have led to better mass recovery (Stamos et al., 1997).
Conformational Control in Bioactive Compounds : Cyclopropane rings, integral to the structure of certain N-tert-butyl compounds, are effective in restricting the conformation of biologically active compounds, thereby enhancing activity and facilitating the study of bioactive conformations. This principle has been applied in the design of conformationally restricted analogues of histamine, indicating the role of these structures in drug design and functional optimization (Kazuta et al., 2002).
Synthesis of Versatile Intermediates : N-tert-Butanesulfinyl imines, closely related to the compound , are highly versatile intermediates for the asymmetric synthesis of amines. They serve as powerful chiral directing groups, are activated for the addition of various nucleophiles, and can be easily cleaved post-nucleophilic addition, indicating their broad applicability in synthesizing a range of enantioenriched amines (Ellman et al., 2002).
Radiolabeling for Diagnostic Purposes : N,N′-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC), structurally related to the compound of interest, is predominantly used in radiolabeling with gallium-68. Its high stability and rapid labeling capabilities make it a crucial tool for diagnosing cancer stages in patients, specifically prostate cancer. The study also highlights an innovative method for synthesizing one of the commonly used HBED-CC derivatives, underscoring the compound's significance in medical diagnostics and the advancement of synthesis methods (Jerzyk et al., 2021).
Pharmacokinetic Properties and Drug Development : The tert-butyl group, a motif in medicinal chemistry, significantly influences the pharmacokinetic properties of bioactive compounds, such as lipophilicity and metabolic stability. Studies involving drug analogs have documented the physicochemical data of compounds with tert-butyl groups, providing insights into their roles and alternative substituents in the drug discovery process (Westphal et al., 2015).
Formation of Complex Ligands in Metal Chemistry : Chelated cyclopentadienylcobalt(I) complexes with tert-butyl groups undergo reactions with cyclopropenes to form various complex ligands, demonstrating the compound's role in synthesizing intricate structures in organometallic chemistry (Foerstner et al., 1998).
Análisis Bioquímico
Biochemical Properties
N-tert-Butyl-N’-cyclopropyl ethylenediamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves the binding of N-tert-Butyl-N’-cyclopropyl ethylenediamine to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating protein degradation pathways and maintaining cellular homeostasis.
Cellular Effects
The effects of N-tert-Butyl-N’-cyclopropyl ethylenediamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, N-tert-Butyl-N’-cyclopropyl ethylenediamine has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and consumption.
Molecular Mechanism
At the molecular level, N-tert-Butyl-N’-cyclopropyl ethylenediamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, N-tert-Butyl-N’-cyclopropyl ethylenediamine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of N-tert-Butyl-N’-cyclopropyl ethylenediamine can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that N-tert-Butyl-N’-cyclopropyl ethylenediamine is relatively stable under standard laboratory conditions . Over extended periods, it can degrade, leading to a decrease in its efficacy. Long-term studies have also indicated that prolonged exposure to N-tert-Butyl-N’-cyclopropyl ethylenediamine can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-tert-Butyl-N’-cyclopropyl ethylenediamine vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects, such as cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage level results in a marked change in cellular response. These findings highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
N-tert-Butyl-N’-cyclopropyl ethylenediamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids and their derivatives. These interactions can have downstream effects on cellular energy production and overall metabolic balance.
Transport and Distribution
The transport and distribution of N-tert-Butyl-N’-cyclopropyl ethylenediamine within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, depending on its interactions with intracellular proteins. Its distribution can influence its efficacy and the nature of its cellular effects. For instance, its accumulation in specific organelles can enhance its inhibitory effects on enzymes localized in those compartments.
Subcellular Localization
N-tert-Butyl-N’-cyclopropyl ethylenediamine exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial enzyme activity and energy production. Its localization can also affect its stability and interactions with other biomolecules, further modulating its biochemical and cellular effects.
Propiedades
IUPAC Name |
N'-tert-butyl-N-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-7-6-10-8-4-5-8/h8,10-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFXZMAKBGEJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660023 | |
| Record name | N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886500-96-5 | |
| Record name | N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




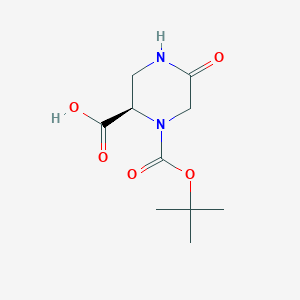
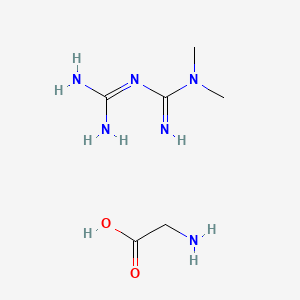
![4'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1498121.png)
![(6S,9S)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B1498122.png)
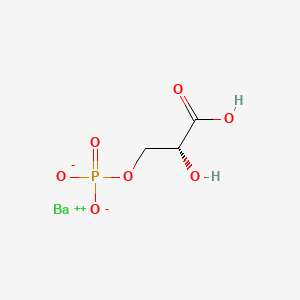
![1-O-[(1S,5R)-3,3,5-Trimethylcyclohexyl] 2-O-[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1498126.png)
